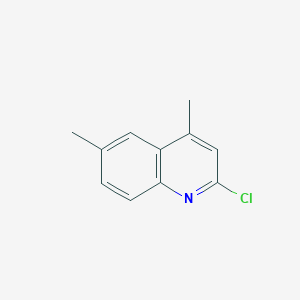

6-Methoxyquinolin-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

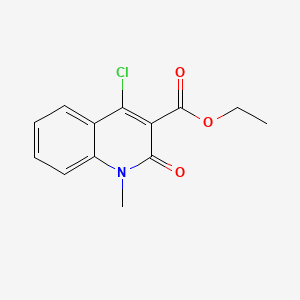

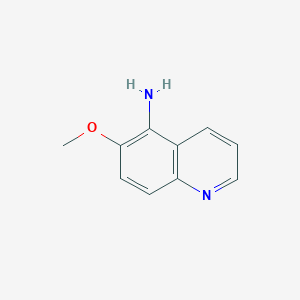

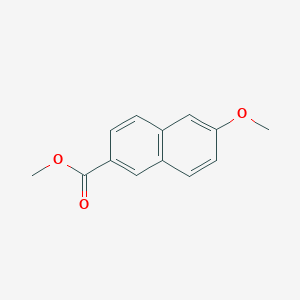

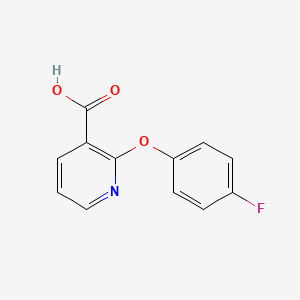

6-Methoxyquinolin-5-amine is a chemical compound that belongs to the quinoline family, characterized by the presence of a methoxy group at the 6th position of the quinoline ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The methoxy group can influence the electronic properties of the quinoline ring, making it a valuable moiety for further chemical modifications and applications in the synthesis of complex molecules .

Synthesis Analysis

The synthesis of derivatives of 6-methoxyquinolin-5-amine involves several steps, including the formation of chloro-nitroquinolines with methoxy groups, followed by reactions with dimethylamine. This process can lead to aminodehalogenation and nucleophilic substitution of the methoxy groups. Further chemical manipulations, such as reduction and methylation, can yield compounds like 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, which are known as quinoline proton sponges due to their ability to absorb protons .

Molecular Structure Analysis

The molecular structure of 6-methoxyquinolin-5-amine derivatives is characterized by the presence of additional functional groups attached to the quinoline core. These modifications can significantly alter the electronic and steric properties of the molecule, which in turn affects its reactivity and interaction with other molecules. The introduction of methyl and amino groups, as seen in the hexamethylquinoline triamine derivative, can increase the basicity and potential for forming hydrogen bonds .

Chemical Reactions Analysis

6-Methoxyquinolin-5-amine and its derivatives participate in various chemical reactions. For instance, the compound can undergo aromatic substitution reactions, such as the formation of 8-amino-5,8′-iminobis(6-methoxyquinoline) through an intermolecular aromatic nitrene insertion reaction. This type of reaction demonstrates the reactivity of the methoxyquinoline moiety towards the formation of complex polycyclic structures . Additionally, the compound can be used as a fluorescence derivatization reagent for amines in liquid chromatography, indicating its utility in analytical chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methoxyquinolin-5-amine derivatives are influenced by the substituents on the quinoline ring. For example, the introduction of a methoxy group can enhance the fluorescence properties of the molecule, as seen in 6-methoxy-4-quinolone, which exhibits strong fluorescence across a wide pH range in aqueous media. This property is beneficial for its application as a fluorescent labeling reagent. The stability of these compounds against light and heat is also noteworthy, as it allows for their use in various analytical applications without significant degradation .

Wissenschaftliche Forschungsanwendungen

-

Pharmaceutical Applications Quinoline motifs, which “6-Methoxyquinolin-5-amine” is a part of, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They have been used in the development of a broad spectrum of bioactive compounds, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis agents .

-

Synthetic Organic Chemistry Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

-

Compound Synthesis A new series of compounds was prepared from 6-methoxyquinolin-8-amine or its N - (2-aminoethyl) analogue via Ugi-azide reaction . Their linkers between the quinoline and the tert-butyltetrazole moieties differ in chain length, basicity, and substitution .

-

Chemical Synthesis “6-Methoxyquinolin-5-amine” can be used in the synthesis of new compounds. For instance, a new series of compounds was prepared from 6-methoxyquinolin-8-amine or its N-(2-aminoethyl) analogue via Ugi-azide reaction . The linkers between the quinoline and the tert-butyltetrazole moieties in these compounds differ in chain length, basicity, and substitution .

-

Antiplasmodial Activity Some compounds synthesized from “6-Methoxyquinolin-5-amine” were tested for their antiplasmodial activity against Plasmodium falciparum NF54 . This suggests potential applications in the development of antimalarial drugs .

-

Metal-Free Synthesis Quinolines, which “6-Methoxyquinolin-5-amine” is a part of, have been used in metal-free synthesis protocols . This approach has gained attention due to its potential for producing toxic metal-free druggable quinoline synthesis .

Safety And Hazards

Eigenschaften

IUPAC Name |

6-methoxyquinolin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-5-4-8-7(10(9)11)3-2-6-12-8/h2-6H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDUAVSGOSFGMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)N=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332690 |

Source

|

| Record name | 6-methoxyquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxyquinolin-5-amine | |

CAS RN |

50358-38-8 |

Source

|

| Record name | 6-methoxyquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1297727.png)